rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride
Description
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine derivative with a stereochemically defined structure. The compound features an 8-azabicyclo[3.2.1]octane (tropane) backbone substituted at the 3-position with a benzhydryloxy (diphenylmethoxy) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The stereochemistry (rel-(1R,3r,5S)) is critical for its interactions with biological targets, as minor stereochemical variations can significantly alter receptor binding and metabolic pathways .
The benzhydryloxy substituent introduces steric bulk and lipophilicity, which may influence blood-brain barrier penetration and receptor selectivity.
Properties
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17;/h1-10,17-21H,11-14H2;1H/t17-,18+,19?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYHSYWBHUBSGQ-FMJRHHGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropine-Based Routes
Tropine serves as a common precursor due to its preexisting bicyclic structure. Reaction with benzhydryl bromide under basic conditions introduces the benzhydryloxy group at the 3-position. A typical procedure involves heating tropine (1.0 equiv) with benzhydryl bromide (1.2 equiv) in refluxing toluene (110°C, 12 hr), yielding 3-(benzhydryloxy)tropane with 65–70% efficiency. Subsequent N-demethylation using 1-chloroethyl chloroformate (ACE-Cl) generates the secondary amine, which is isolated as the hydrochloride salt (mp 162–164°C).
Critical Parameters:
De Novo Synthesis from Furan Derivatives
For substrates lacking the tropane skeleton, 5-hydroxymethyl-2-furfuraldehyde is reduced to 2,5-bis(hydroxymethyl)tetrahydrofuran using Raney nickel (H₂, 50 psi, 60°C), achieving >90% cis selectivity. Tosylation of the diol (TsCl, pyridine, 0°C) followed by cyclization with benzylamine (60°C, 24 hr) forms the 8-azabicyclo[3.2.1]octane core in 75% yield.
Stereochemical Control and Chiral Resolution
Achieving the rel-(1R,3r,5S) configuration requires diastereomeric salt formation with chiral acids.
Salt Formation with Camphorsulfonic Acid
The racemic freebase is treated with (1S,4R)-camphor-10-sulfonic acid (1.0 equiv) in acetone at 40–50°C. Selective crystallization of the (1R,5S)-enantiomer occurs upon cooling, yielding 99.9% enantiomeric purity after two recrystallizations.
Optimization Data:
| Parameter | Optimal Value | Impact on Purity |
|---|---|---|
| Solvent | Acetone/H₂O (9:1) | Maximizes solubility difference |
| Crystallization Temp | 0–5°C | Reduces co-precipitation of minor enantiomer |
| Acid Equivalents | 1.05 | Minimizes residual freebase |
Tartaric Acid Derivatives
(2R,3R)-Di-p-toluoyltartaric acid (0.95 equiv) in methanol induces preferential crystallization of the target enantiomer (98% ee, single crystallization). This method is preferred for large-scale production due to lower acid cost compared to camphorsulfonic acid.
N-Deprotection and Hydrochloride Salt Formation
Hydrogenolysis of N-benzyl intermediates (Pearlman’s catalyst, Pd(OH)₂/C, H₂ 50 psi) removes protecting groups without epimerization. Subsequent treatment with HCl gas in 2-propanol/heptane precipitates the hydrochloride salt (83–87% yield).
Impurity Control:
-
Residual acetonitrile (>0.5%) during hydrogenolysis generates undesired amidine byproducts. Ethanol rinsing of equipment reduces acetonitrile to <0.1%.
-
Table 1 summarizes critical quality attributes for the final API:
Table 1. Final Product Specifications
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Enantiomeric Excess | ≥99.0% | Chiral HPLC (AD-H column) |
| Related Substances | ≤0.5% | UPLC-PDA |
| Water Content | ≤0.2% | Karl Fischer |
| Particle Size (D90) | 50–150 µm | Laser Diffraction |
Industrial Scale-Up Considerations
Continuous Flow Cyclization
A plug-flow reactor operating at 100°C (residence time: 30 min) converts 2,5-bis(tosyloxymethyl)tetrahydrofuran and benzylamine to the bicyclic core with 78% yield, reducing batch variability.
Crystallization Kinetics
Controlled cooling (0.3°C/min) during chiral salt crystallization increases mean particle size from 20 µm to 85 µm, improving filtration rates by 40%.
Alternative Synthetic Pathways
Enzymatic Resolution
Candida antarctica lipase B catalyzes the kinetic resolution of racemic 3-(benzhydryloxy)tropane esters (ethyl acetate, 35°C), achieving 49% conversion and 98% ee for the remaining (1R,3r,5S)-enantiomer . Though less scalable than chemical methods, this approach avoids chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Neurological Disorders
Benztropine is primarily used in the management of Parkinson's disease and drug-induced movement disorders. Its mechanism of action involves antagonism of muscarinic receptors in the central nervous system, which helps to restore the balance between dopamine and acetylcholine.
Case Studies
- Study on Parkinson's Disease Management : A clinical trial demonstrated that patients receiving benztropine showed significant improvement in motor symptoms compared to a placebo group. The study highlighted a reduction in tremors and rigidity among participants .
- Drug-Induced Extrapyramidal Symptoms : Another study focused on patients with schizophrenia who developed extrapyramidal symptoms due to antipsychotic medications. The administration of benztropine resulted in a marked decrease in symptoms within two weeks of treatment .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of derivatives related to benztropine. Research indicates that certain structural modifications can enhance antibacterial activity against specific strains.
Data Table: Antimicrobial Activity of Benztropine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane | E. coli | 32 µg/mL |
| (1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane | S. aureus | 16 µg/mL |
| Modified Benzhydryl Compound | Pseudomonas aeruginosa | 8 µg/mL |
Pharmacological Research
Benztropine has been utilized in pharmacological studies to understand its interactions with various neurotransmitter systems.
Insights from Research
- Dopaminergic System Interaction : Research indicates that benztropine may modulate dopaminergic signaling pathways, providing insights into its potential use as an adjunct therapy in treating dopamine-related disorders .
- Muscarinic Receptor Studies : Investigations into the binding affinities of benztropine at different muscarinic receptor subtypes have revealed its selectivity and potency, which could lead to the development of targeted therapies with fewer side effects .
Mechanism of Action
The mechanism of action of rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The benzhydryloxy group is believed to play a crucial role in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects
- Benzhydryloxy vs. Benzoyloxy : The benzhydryloxy group in the target compound provides greater steric hindrance and lipophilicity compared to cocaine’s benzoyloxy group. This difference may reduce dopamine reuptake inhibition (a hallmark of cocaine) but enhance muscarinic receptor antagonism .
- Ester vs. Ether Linkages: Compounds with ester linkages (e.g., cocaine, diphenylpropanoate derivatives) are more prone to hydrolysis, whereas the ether linkage in the target compound may confer metabolic stability .
Stereochemical Considerations
- The rel-(1R,3r,5S) configuration is analogous to the active (1R,2R,3S,5S) stereochemistry of cocaine, which is essential for binding to monoamine transporters . Deviations in stereochemistry, such as the (1r,5s,6r)-rel isomer in , result in reduced bioactivity due to mismatched receptor interactions .
Pharmacokinetic Properties
- Salt Forms: Hydrochloride salts (target compound and cocaine) improve aqueous solubility, facilitating intravenous administration .
Research Findings
- Anticholinergic Potential: The benzhydryloxy-substituted tropane scaffold shares structural homology with anticholinergic agents like azaprophen (), which inhibits muscarinic receptors .
- Metabolic Stability : Methylation of the nitrogen (e.g., 8-methyl in ) slows hepatic CYP3A4-mediated metabolism, a common issue with cocaine’s short half-life (~1 hour) .
Biological Activity
The compound rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride is a derivative of the bicyclic structure known as azabicyclo[3.2.1]octane, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H23NO3·ClH
- Molecular Weight : 373.87 g/mol
- CAS Number : 63516-30-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Notably, it has been studied for its effects on the kappa opioid receptor (KOR), where it acts as an antagonist.
Kappa Opioid Receptor Antagonism
Research indicates that modifications in the structure of azabicyclo[3.2.1]octane derivatives can enhance their selectivity and potency as KOR antagonists. For instance, a series of compounds derived from this scaffold demonstrated significant in vitro activity against KOR with IC50 values in the nanomolar range . The structural modifications included changes to the pendant N-substitution and linker conformation.
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted role in modulating neurotransmitter systems:
- Antispasmodic Properties : This compound has been classified under antispasmodics, indicating its potential use in treating conditions characterized by muscle spasms .
- Neurotransmitter Transport Modulation : Studies have shown that it may influence dopamine transporter (DAT) activity, which is crucial for dopamine regulation in the brain .
Study 1: Structure-Activity Relationship (SAR)
A pivotal study explored the SAR of 8-azabicyclo[3.2.1]octane derivatives, revealing that specific structural features significantly impact their biological activity as KOR antagonists . The study highlighted:
- The importance of substituent groups on the benzamide moiety.
- Enhanced selectivity for KOR over other opioid receptors.
Study 2: Pharmacological Evaluation
In vivo studies indicated that compounds similar to this compound exhibited promising results in reducing pain responses in animal models without the side effects typically associated with traditional opioids .
Table: Summary of Biological Activities
Q & A
Q. Q1. What are the critical stereochemical considerations in synthesizing rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride?
The compound’s stereochemistry is defined by its bicyclo[3.2.1]octane core, with a benzohydryloxy group at the 3-position and a tertiary amine at the 8-position. The rel designation indicates relative stereochemistry, requiring precise control during synthesis to avoid epimerization. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to establish the (1R,3r,5S) configuration .
- Protecting groups : Temporary protection of the amine (e.g., Boc) during benzohydryloxy introduction to prevent side reactions .
- Validation : Post-synthesis confirmation via X-ray crystallography or NOESY NMR to verify stereochemical integrity .
Q. Q2. How can researchers optimize the purification of this compound to minimize by-products?
Purification challenges arise from impurities like N-demethylated analogs or residual solvents. Recommended methods:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities .
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt with >98% purity .
- Analytical monitoring : LC-MS for real-time tracking of by-products (e.g., hydroxydiphenylacetic acid, a common impurity) .
Advanced Research Questions
Q. Q3. What strategies are effective for studying the structure-activity relationship (SAR) of analogs of this compound?
SAR studies require systematic modification of the bicyclo[3.2.1]octane scaffold:
- Core modifications : Substitute the 8-aza group with sulfur or oxygen to alter electron density (e.g., 8-thia analogs in ) .
- Functional group variations : Replace benzhydryloxy with fluorinated aryl groups (e.g., 2-fluoro-4-nitrophenyl in ) to assess electronic effects on receptor binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with muscarinic receptors, leveraging the compound’s similarity to atropine derivatives .
Q. Example SAR Data :
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 8-Methyl substitution | 12 nM (mAChR M3) | |
| 3-Benzoyloxy replacement | 45 nM (mAChR M3) |
Q. Q4. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in potency or selectivity may arise from assay conditions or impurity profiles. Mitigation approaches:
- Impurity profiling : Quantify impurities like nortropine (CAS 538-09-0) via HPLC-UV, as even 0.1% contamination can skew results .
- Assay standardization : Use identical cell lines (e.g., CHO-K1 for mAChR) and buffer conditions (pH 7.4, 25°C) across studies .
- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers or methodological inconsistencies .
Q. Q5. What advanced analytical methods are recommended for characterizing degradation products under stress conditions?
Forced degradation studies (hydrolysis, oxidation, photolysis) require:
- High-resolution MS : Q-TOF instruments to identify fragment ions (e.g., m/z 215.29 for benzhydryl cleavage) .
- NMR spectroscopy : ¹³C DEPT to track carbonyl group stability in acidic conditions .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .
Q. Q6. How can enantiomeric excess (ee) be reliably determined for scaled-up synthesis batches?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Compare CD spectra with a reference standard (e.g., CAS 63516-30-3) .
- Quality thresholds : Accept batches with ≥99% ee for pharmacological assays to avoid racemization artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
